![molecular formula C18H21NOS B5807446 N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5807446.png)
N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as DMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTA is a thioamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In material science, this compound has been used as a ligand in the synthesis of metal complexes, and in catalysis, it has been shown to exhibit catalytic activity in various reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to exhibit antioxidant and neuroprotective properties. In addition, this compound has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production. In addition, this compound is stable under various conditions, making it easy to handle and store. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide. One area of research could focus on the development of new drugs based on the anti-inflammatory and analgesic properties of this compound. Another area of research could focus on the use of this compound as a ligand in the synthesis of new metal complexes with potential applications in catalysis. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its physiological effects.
Synthesis Methods
N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide can be synthesized using various methods, including the reaction of N-(2,5-dimethylphenyl)acetamide with 2-methylbenzyl mercaptan in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. Another method involves the reaction of N-(2,5-dimethylphenyl)acetamide with 2-methylbenzyl chloride in the presence of a base to form this compound.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13-8-9-15(3)17(10-13)19-18(20)12-21-11-16-7-5-4-6-14(16)2/h4-10H,11-12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBADBCCOOQLLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSCC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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